

Xanthine oxidase-IN-8 CAS number and molecular weight.

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Compound of Interest

Compound Name: Xanthine oxidase-IN-8

Cat. No.: B13910170

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An In-Depth Technical Guide to Xanthine Oxidase-IN-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Xanthine oxidase-IN-8**, a known inhibitor of xanthine oxidase. The document details its chemical properties, a representative experimental protocol for assessing its inhibitory activity, and the key signaling pathway associated with its target enzyme.

Chemical and Physical Properties

Xanthine oxidase-IN-8, also known as Icarisids J, is a chemical compound utilized in research for its inhibitory effects on xanthine oxidase.^{[1][2]} Below is a summary of its key quantitative data.

Property	Value	Reference
CAS Number	2571069-66-2	[1][3][4]
Molecular Weight	954.92 g/mol	[1][3][4]
Molecular Formula	C44H58O23	[4]
Synonym	Icarisids J	[1][2]
Target	Xanthine Oxidase (XOD)	[1][2]
IC50	29.71 μ M for Xanthine Oxidase	[1][2]

Experimental Protocols: Xanthine Oxidase Inhibition Assay

The following is a detailed methodology for a representative in vitro experiment to determine the inhibitory activity of a compound like **Xanthine oxidase-IN-8** on xanthine oxidase. This protocol is based on spectrophotometric measurement of uric acid production.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against xanthine oxidase.

Materials:

- Xanthine oxidase (from bovine milk or other sources)
- Xanthine (substrate)
- Potassium phosphate buffer (50 mM, pH 7.5)
- Test compound (e.g., **Xanthine oxidase-IN-8**) dissolved in a suitable solvent (e.g., DMSO)
- Allopurinol (positive control)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 295 nm

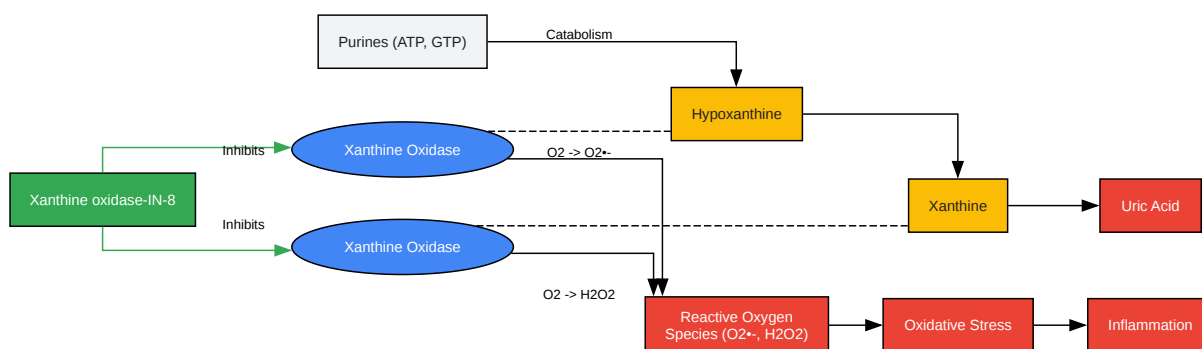
Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
 - Prepare a stock solution of xanthine in potassium phosphate buffer.
 - Prepare serial dilutions of the test compound and allopurinol in the buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (e.g., <1%) to avoid affecting enzyme activity.
- Assay Setup:
 - In a 96-well microplate, add the following to each well in the specified order:
 - 50 μ L of potassium phosphate buffer
 - 25 μ L of the test compound solution (or allopurinol/buffer for control)
 - 25 μ L of xanthine oxidase solution
 - Incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.
- Initiation of Reaction:
 - To start the enzymatic reaction, add 150 μ L of the xanthine substrate solution to each well.
- Measurement:
 - Immediately measure the absorbance of each well at 295 nm using a microplate reader. This is the initial reading (T0).
 - Incubate the plate at 25°C for a defined period (e.g., 30 minutes).
 - After incubation, measure the absorbance again at 295 nm (T30).
- Data Analysis:

- Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
- The percent inhibition is calculated using the following formula: % Inhibition = $[1 - (\text{Rate of reaction with inhibitor} / \text{Rate of reaction without inhibitor})] * 100$
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value from the resulting dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

Xanthine oxidase is a key enzyme in the purine catabolism pathway. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This process is a significant source of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.



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Caption: The purine catabolism pathway mediated by xanthine oxidase.

This diagram illustrates the central role of xanthine oxidase in converting hypoxanthine and xanthine to uric acid. This enzymatic reaction also leads to the production of reactive oxygen

species (ROS), which can contribute to oxidative stress and inflammation. **Xanthine oxidase-IN-8** exerts its effect by inhibiting this enzyme, thereby reducing the production of both uric acid and ROS.

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